molecular formula C16H16N4OS2 B2444711 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide CAS No. 1172559-35-1

2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide

Cat. No.: B2444711
CAS No.: 1172559-35-1
M. Wt: 344.45
InChI Key: COSFLIRXUPJAGN-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several heterocyclic rings, including a pyrrole ring and two thiazole rings. These types of rings are often found in biologically active molecules .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the heterocyclic rings and the acetamide linkage. The electronic and steric properties of these groups would likely have a significant impact on the compound’s reactivity and behavior .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by factors such as its size, shape, charge distribution, and the specific functional groups it contains .

Scientific Research Applications

Heterocyclic Compound Synthesis

  • Various heterocyclic compounds, including those incorporating thiadiazole, thiazole, and pyrrole moieties, have been synthesized and assessed for their biological activities. These compounds have shown promise in applications such as insecticidal agents against cotton leafworms and as potential antitumor agents (Fadda et al., 2017; Shams et al., 2010).

Antimicrobial and Antitumor Activities

  • New heterocycles have been synthesized with antimicrobial activities. Compounds incorporating pyrrole and thiazole moieties, derived from cyanoacetamides, have been characterized and shown to have antimicrobial properties (Bondock et al., 2008). Additionally, some compounds have demonstrated significant antitumor activities when screened against various human cancer cell lines, highlighting their potential in cancer research (Janardhan et al., 2014).

Antioxidant Activity

  • Coordination complexes constructed from pyrazole-acetamide derivatives have been studied for their antioxidant activities. These complexes showed significant antioxidant properties, suggesting their potential use in medicinal chemistry (Chkirate et al., 2019).

Metabolic Stability Improvement

  • Research into phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors has explored various heterocyclic analogs to improve metabolic stability. This work contributes to the development of more stable and effective cancer therapeutics (Stec et al., 2011).

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Many drugs that contain pyrrole or thiazole rings act by interacting with enzymes or receptors in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. These properties are typically determined through experimental testing .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, determination of its biological activity, and assessment of its safety and potential uses .

Properties

IUPAC Name

2-(2-pyrrol-1-yl-1,3-thiazol-4-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4OS2/c21-14(19-15-18-12-5-1-2-6-13(12)23-15)9-11-10-22-16(17-11)20-7-3-4-8-20/h3-4,7-8,10H,1-2,5-6,9H2,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COSFLIRXUPJAGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N=C(S2)NC(=O)CC3=CSC(=N3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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